3-Amino-3-methylpyrrolidin-2-one

Description

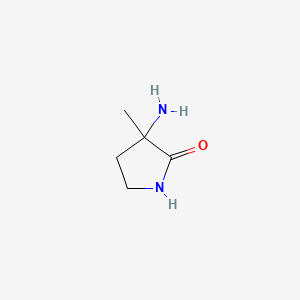

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-3-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-5(6)2-3-7-4(5)8/h2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCBCVDWUYMSGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105433-86-1 | |

| Record name | 3-amino-3-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 3 Methylpyrrolidin 2 One and Its Optically Active Derivatives

Established Synthetic Routes to the 3-Amino-3-methylpyrrolidin-2-one Core

Traditional methods for the synthesis of the this compound core often involve multi-step sequences starting from readily available precursors. One common approach is the reductive amination of a suitable keto-ester or keto-acid precursor. This typically involves the formation of an imine or enamine intermediate followed by reduction. A variety of reducing agents can be employed for this transformation. researchgate.netmasterorganicchemistry.com

Another established route involves the cyclization of an appropriately substituted aminonitrile or amino-ester. For instance, the intramolecular cyclization of a γ-amino-α-methyl-nitrile can yield the desired lactam. These classical approaches, while effective for producing the racemic compound, often require harsh reaction conditions and may lack stereocontrol.

Enantioselective Synthesis Strategies for this compound

The demand for enantiomerically pure pharmaceuticals has driven the development of numerous asymmetric syntheses of the this compound core. These methods aim to control the stereochemistry at the C3 position, which is crucial for biological activity.

Asymmetric 1,3-dipolar cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings with high stereocontrol. diva-portal.orgwikipedia.org In the context of this compound synthesis, this strategy typically involves the reaction of an azomethine ylide with an α,β-unsaturated ester or other suitable dipolarophile. diva-portal.orgnih.gov The azomethine ylides, often generated in situ from the ring-opening of aziridines or by the condensation of an amine with an aldehyde, are nitrogen-based 1,3-dipoles. wikipedia.orgmdpi.com

The stereochemical outcome of the cycloaddition can be controlled through several approaches:

Chiral Auxiliaries: Attaching a chiral auxiliary to the dipolarophile can direct the approach of the dipole, leading to a diastereoselective cycloaddition. diva-portal.org

Chiral Catalysts: The use of a chiral Lewis acid or organocatalyst can create a chiral environment around the reacting species, inducing enantioselectivity. diva-portal.org

Chiral Ylides: Employing an enantiomerically pure ylide can also lead to the formation of an enantioenriched product. diva-portal.org

Following the cycloaddition, the resulting pyrrolidine (B122466) cycloadduct undergoes further transformations, such as reduction and lactamization, to afford the target this compound.

This strategy relies on the use of a chiral starting material that already contains the desired stereocenter or a precursor to it. A common approach involves the stereoselective synthesis of a chiral γ-amino acid derivative, which is then cyclized to form the lactam ring. For example, starting from a chiral aldehyde, a series of stereocontrolled reactions can be used to introduce the amino and methyl groups at the α-position of a γ-amino acid precursor, which is then cyclized. elsevierpure.com The stereoselectivity of the cyclization step itself can also be a key factor in determining the final product's enantiomeric purity.

An efficient method for the synthesis of 3-aminopyrrolidines involves the proline-catalyzed asymmetric α-amination of aldehydes, followed by a reductive amination/cyclization sequence. researchgate.netfigshare.com This approach introduces the nitrogen atom at the α-position of an aldehyde with high enantioselectivity. The resulting α-amino aldehyde can then undergo reductive amination with a suitable amine, leading to the formation of a diamine intermediate which subsequently cyclizes to form the pyrrolidine ring. researchgate.netfigshare.com

Reductive amination itself is a powerful transformation for the synthesis of amines from carbonyl compounds. researchgate.netmasterorganicchemistry.com In an asymmetric context, chiral reducing agents or catalysts can be employed to achieve enantioselective reduction of the intermediate imine. nih.gov

| Method | Key Features | Reported Enantioselectivity |

| Proline-Catalyzed Asymmetric α-Amination | Followed by reductive amination/cyclization. researchgate.netfigshare.com | Good enantioselectivity. researchgate.netfigshare.com |

| Enzymatic Asymmetric Reductive Amination | Utilizes imine reductases (IREDs). nih.gov | Excellent ee values (91-99%). nih.gov |

The development of catalytic enantioselective methods is a major focus in modern organic synthesis. epfl.ch For the synthesis of chiral this compound, this includes the use of chiral metal complexes or organocatalysts to control the stereochemistry of key bond-forming reactions. For instance, a catalytic enantioselective addition of a propionate (B1217596) unit to an imine can be a key step in constructing the β-amino acid precursor for the target lactam. sci-hub.se Another approach involves the catalytic kinetic resolution of racemic intermediates, allowing for the separation of the desired enantiomer. epfl.ch

| Catalytic Approach | Example Reaction | Significance |

| Chiral Brønsted Acid Catalysis | Enantioselective desymmetrization of 3-substituted oxetanes. nih.gov | Provides access to chiral heterocycles with high enantiocontrol. nih.gov |

| Palladium-Catalyzed Reactions | Enantioselective Cacchi reaction for axially chiral indoles. epfl.ch | Demonstrates the power of metal catalysis in asymmetric synthesis. |

| Copper-Catalyzed Reactions | Enantioselective arylative desymmetrization of prochiral cyclopentenes. epfl.ch | Useful for creating quaternary stereocenters. |

Biocatalytic Approaches for the Preparation and Resolution of this compound and Analogues

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.govnih.gov Enzymes such as lipases and transaminases are particularly useful for the synthesis and resolution of chiral amines and their precursors. nih.gov

Kinetic Resolution: Lipases can be used for the kinetic resolution of racemic alcohols or amines through enantioselective acylation or hydrolysis. nih.gov This approach can be applied to a precursor of this compound, allowing for the separation of the desired enantiomer.

Asymmetric Synthesis: Transaminases can catalyze the asymmetric amination of a ketone precursor to directly form an enantioenriched amine. nih.gov This method is highly attractive for its directness and high enantioselectivity. Laccases have also been employed in the stereoselective synthesis of functionalized pyrrolidine-2,3-diones. rsc.org

The use of immobilized enzymes can enhance their stability and reusability, making biocatalytic processes more economically viable. nih.gov

| Biocatalytic Method | Enzyme Class | Application |

| Kinetic Resolution | Lipases | Enantioselective acylation/hydrolysis of racemic precursors. nih.gov |

| Asymmetric Synthesis | Transaminases | Asymmetric amination of ketones to chiral amines. nih.gov |

| Stereoselective Synthesis | Laccases | Synthesis of functionalized pyrrolidine-2,3-diones. rsc.org |

Enzyme-Catalyzed Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used technique for separating racemic mixtures into their constituent enantiomers. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In the context of pyrrolidine synthesis, enzyme-catalyzed kinetic resolution has proven to be a powerful tool, offering mild reaction conditions and high selectivity. whiterose.ac.uk

Hydrolases, particularly lipases, are commonly employed for this purpose. These enzymes can selectively catalyze the hydrolysis of an ester or the acylation of an alcohol on a pyrrolidine scaffold. For instance, the resolution of racemic 3-hydroxy-pyrrolidines has been successfully achieved through asymmetric acetylation using Amano lipases, yielding both the acetylated product and the unreacted starting material with excellent enantioselectivity. whiterose.ac.uk While high selectivity is a major advantage, a common limitation is that many enzymes exhibit a narrow substrate scope, performing optimally for only a limited range of pyrrolidine derivatives. whiterose.ac.uk

Another important class of enzymes used in resolution are phosphotriesterases (PTE). Engineered variants of PTE have demonstrated remarkable stereoselectivity in the hydrolysis of chiral phosphoramidate (B1195095) diesters, which are precursors in the synthesis of certain therapeutic agents. For example, a mutant PTE showed a 165-fold preference for one isomer, enabling the easy isolation of the desired enantiomer on a preparative scale with no detectable contamination from the other. nih.gov This enzymatic approach provides a more efficient alternative to difficult and time-consuming traditional methods like differential crystallization or chiral chromatography. nih.gov

Chemoenzymatic Syntheses Employing Amination and Cyclization

Chemoenzymatic synthesis combines the high selectivity of biocatalytic reactions with the versatility of traditional organic chemistry. A prominent strategy for synthesizing chiral pyrrolidinones involves an enzyme-catalyzed asymmetric amination followed by a spontaneous or chemically-induced cyclization.

A key example of this approach is the synthesis of 4-arylpyrrolidin-2-ones, structural analogs of this compound. researchgate.net This process utilizes a ω-transaminase (ω-TA) in a dynamic kinetic resolution (DKR). The process starts with a 4-oxo-butyric acid ester. The ω-transaminase enantioselectively converts the ketone group into an amine. The resulting γ-amino ester then undergoes a spontaneous intramolecular cyclization to form the desired enantiomerically enriched pyrrolidin-2-one. researchgate.net The efficiency and stereoselectivity of this enzymatic amination are often highly dependent on reaction conditions such as pH and the choice of co-solvent. researchgate.net

This method highlights the synergy between biocatalysis and chemical transformation, where the enzyme establishes the crucial stereocenter, and a subsequent chemical step efficiently completes the molecular architecture. researchgate.netnih.gov Such cascades, where an enzymatic reaction provides a key intermediate for a subsequent chemical reaction, are increasingly valuable in producing valuable compounds. researchgate.net

Novel Synthetic Route Development and Methodological Improvements

The development of new synthetic routes is driven by the need for more sustainable, cost-effective, and efficient manufacturing processes. This has led to the exploration of green chemistry principles and the design of atom- and step-economical syntheses.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of safer solvents, renewable feedstocks, and energy-efficient conditions.

In the synthesis of pyrrolidine derivatives, a significant green advancement has been the replacement of toxic organic solvents with water. For example, a green synthesis for N-methylpyrrolidine, a related heterocyclic compound, was developed using water as the solvent, potassium carbonate as an inexpensive and environmentally benign catalyst, and a moderate reaction temperature of 90°C. researchgate.netvjs.ac.vn This process achieved a product yield of 50.3%, which was notably higher compared to syntheses conducted in more expensive and hazardous solvents. vjs.ac.vn This demonstrates the potential for developing more environmentally friendly processes for producing pyrrolidinone-based compounds. researchgate.netvjs.ac.vn One-pot syntheses that minimize intermediate separation steps also align with green chemistry principles by reducing solvent use and waste generation. sioc-journal.cn

Table 1: Comparison of Conventional vs. Green Synthesis for N-methylpyrrolidine This table illustrates the application of green chemistry principles to a related pyrrolidine compound.

| Feature | Conventional Method vjs.ac.vn | Green Chemistry Method vjs.ac.vn |

| Solvent | Aliphatic Hydrocarbon (Toxic) | Water (Benign) |

| Catalyst | Copper Chromite / ZSM-5 | Potassium Carbonate (K₂CO₃) |

| Temperature | >200-300°C | 90°C |

| Pressure | High Pressure (1000-5000 psig) | Atmospheric Pressure |

| Yield | < 50% | ~50.3% |

| Environmental Impact | Higher | Lower |

Development of Atom-Economical and Step-Efficient Processes

For the construction of the pyrrolin-2-one core, transition-metal-catalyzed reactions such as palladium-catalyzed cyclocarbonylation offer an efficient route. organic-chemistry.org Similarly, [3+2] cycloaddition reactions between rhodium carbenoids and ketene (B1206846) silyl (B83357) acetals provide a direct and novel pathway to biologically relevant 3-pyrrolin-2-ones. organic-chemistry.org These advanced methods often proceed with high efficiency and selectivity, representing the forefront of efforts to create complex molecules like this compound in a more resourceful manner.

Chemical Reactivity, Reaction Mechanisms, and Strategic Derivatization of 3 Amino 3 Methylpyrrolidin 2 One

Reactivity Profiles of the Amino and Lactam Carbonyl Functional Groups

The 3-amino-3-methylpyrrolidin-2-one scaffold possesses two primary sites of reactivity: the nucleophilic amino group and the electrophilic lactam carbonyl carbon. The reactivity of these groups is influenced by the stereoelectronic environment of the molecule.

The amino group , being a secondary amine, is nucleophilic and can participate in a range of reactions, including alkylation, acylation, and condensation reactions. However, its reactivity is sterically hindered by the adjacent quaternary carbon center, which can modulate its accessibility to bulky electrophiles. The nitrogen lone pair can also exhibit basic properties, allowing for protonation to form an ammonium (B1175870) salt.

The lactam carbonyl group is susceptible to nucleophilic attack. The electrophilicity of the carbonyl carbon is somewhat attenuated by resonance with the nitrogen lone pair of the lactam. wikipedia.org Nevertheless, it can react with strong nucleophiles, leading to ring-opening reactions. The stability of the five-membered ring makes it less prone to cleavage compared to its acyclic amide counterparts or more strained β-lactams. wikipedia.org The reactivity of the lactam can be enhanced by N-activation, for instance, through the introduction of an electron-withdrawing group on the lactam nitrogen.

The presence of both a nucleophilic amine and an electrophilic carbonyl within the same molecule allows for the potential for intramolecular reactions under certain conditions, although the gem-dimethyl substitution at the 3-position can influence the feasibility of such transformations. Studies on similar 3-amino α,β-unsaturated γ-lactam derivatives have shown that functionalization can be directed to different positions of the lactam core by carefully choosing the reaction conditions. nih.gov For instance, under thermodynamic conditions with a soft base, functionalization may occur at the C-4 position, while kinetic conditions with a strong base can lead to reactions at the C-5 position. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound and its precursors is crucial for controlling reaction outcomes and designing synthetic strategies.

The synthesis of 3-aminopyrrolidine (B1265635) derivatives can involve SN2 (bimolecular nucleophilic substitution) reactions. For example, a common route to aminopyrrolidines is the reaction of a halo-substituted pyrrolidinone with an amine nucleophile. In a hypothetical synthesis of a 3-amino-pyrrolidin-2-one derivative, a 3-halopyrrolidin-2-one could react with an amine. The reaction would proceed via a classic SN2 mechanism, where the amine nucleophile attacks the carbon bearing the halogen from the backside, leading to an inversion of stereochemistry if the carbon is a stereocenter. The rate of such a reaction would be dependent on the concentration of both the pyrrolidinone substrate and the amine nucleophile.

The use of ammonia (B1221849) or primary amines as nucleophiles in SN2 reactions with alkyl halides can sometimes lead to polyalkylation due to the increased nucleophilicity of the product amine. nih.govfrontiersin.org To achieve mono-alkylation, a large excess of the ammonia or amine is often employed. amanote.com Alternatively, surrogates for ammonia, such as sodium azide (B81097), can be used, followed by a reduction step. amanote.com

Isocyanides have also been shown to act as versatile nucleophiles in SN2 reactions with alkyl halides, yielding highly substituted secondary amides after in situ hydrolysis of the intermediate nitrilium ion. nih.govnih.gov This presents a potential pathway for the introduction of the amino group and further functionalization.

Alkaline fragmentation reactions can be a key step in the synthesis or degradation of complex nitrogen-containing molecules. One relevant fragmentation reaction for precursors of this compound is the Hofmann elimination . wikipedia.orgorganicchemistrytutor.comlibretexts.orgbyjus.com This reaction involves the exhaustive methylation of an amine to form a quaternary ammonium salt, which then undergoes elimination upon treatment with a base, typically silver oxide. wikipedia.orgorganicchemistrytutor.combyjus.com

In the context of a pyrrolidine (B122466) ring system, if a suitable precursor containing a primary or secondary amine is converted to a quaternary ammonium salt, subsequent heating with a base can induce an E2 elimination to form an alkene. The Hofmann rule predicts that the major product will be the least substituted alkene, a result attributed to the steric bulk of the quaternary ammonium leaving group. wikipedia.orgorganicchemistrytutor.com For a pyrrolidine derivative, this could lead to the formation of a double bond within or exocyclic to the ring, depending on the position of available β-hydrogens.

Fragmentation of peptides derivatized as quaternary ammonium salts can also proceed through charge-remote and charge-directed mechanisms. byjus.com While not a direct precursor reaction, this highlights the fragmentation patterns that can be expected from quaternized amino groups under specific conditions.

Reductive cleavage offers a method for the transformation of the this compound scaffold or its precursors.

Reductive Decyanation : A potential synthetic route to this compound could involve the use of an α-aminonitrile precursor. The reductive decyanation of such a precursor, which involves the removal of the nitrile group, can be achieved using various methods. Dissolving metal reductions, such as with sodium in liquid ammonia, are common and proceed through a two-electron transfer pathway. nih.govthieme.com Alternatively, the reduction can be carried out using metal hydrides like lithium aluminum hydride (LiAlH4), which is proposed to proceed via an SN1-type mechanism involving an iminium ion intermediate. Borane has also been shown to be effective for the reductive decyanation of α-aminonitriles. acs.org

Reductive Cleavage of N-Benzyl Groups : In many synthetic sequences, the nitrogen of the pyrrolidine ring or the amino group might be protected with a benzyl (B1604629) group. This protecting group can be cleaved under reductive conditions. A combination of a Lewis acid and photoredox catalysis has been shown to effectively cleave the C-N bond in N-benzoyl pyrrolidines. nih.govchemrxiv.org This method involves a single-electron transfer to the amide, followed by site-selective cleavage at the C2–N bond. nih.gov Metal-free reductive cleavage of N-benzyl groups can also be achieved using photoactivated electron transfer from a neutral organic donor. nih.gov

Reduction of the Lactam Carbonyl : The lactam carbonyl group itself can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide functionality to an amine, which would lead to the corresponding 3-amino-3-methylpyrrolidine. researchgate.net

The formation of the this compound ring system can be achieved through various cyclization strategies.

Intramolecular Cyclization of Amino Acids : A common method for the synthesis of lactams is the intramolecular cyclization of amino acids. wikipedia.org A plausible precursor for this compound would be a derivative of 4-amino-4-methyl-5-oxohexanoic acid. Under suitable conditions, the amino group could undergo an intramolecular nucleophilic attack on an activated carboxylic acid derivative to form the five-membered lactam ring. amanote.comchimicatechnoacta.ru Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids has also been reported for the synthesis of oxazinanones, a strategy that could potentially be adapted for lactam formation. frontiersin.orgresearchgate.net

Multicomponent Reactions : Multicomponent reactions offer an efficient route to highly functionalized γ-lactams. Reactions involving amines, aldehydes, and acetylene (B1199291) or pyruvate (B1213749) derivatives can lead to the formation of 3-amino 3-pyrrolin-2-ones. nih.gov Subsequent modification of these unsaturated lactams could provide a pathway to the saturated this compound.

Reductive Amination of Keto-Acids : The synthesis could potentially proceed through the reductive amination of a suitable keto-acid precursor. For example, the reductive amination of a 2-keto-3-methylvalerate has been shown to produce L-isoleucine using a whole-cell biotransformation system, highlighting the feasibility of converting a keto group to an amino group in a related scaffold. nih.gov A similar strategy with a suitable keto-pyrrolidinone precursor could be envisioned. google.com

Selective Functionalization and Modification of the this compound Scaffold

The presence of multiple functional groups in this compound allows for selective modifications to generate a library of derivatives.

N-Functionalization of the Amino Group : The secondary amino group is a prime target for functionalization. It can be selectively acylated with acid chlorides or anhydrides to form amides, or alkylated with alkyl halides. mdpi.comnih.gov The steric hindrance around the amino group may require specific conditions to achieve high yields. Hydrogen-borrowing catalysis is an attractive method for C-C bond formation that can be applied to 1,2-amino alcohols derived from amino acids, suggesting a potential route for the alkylation of the amino group in the target molecule. nih.gov

Modification of the Lactam Nitrogen : The lactam nitrogen can also be functionalized, for example, by N-arylation using arylboronic acids in the presence of a copper catalyst. organic-chemistry.org This modification would alter the electronic properties of the lactam ring.

Functionalization of the Pyrrolidinone Ring : As mentioned previously, studies on related 3-amino α,β-unsaturated γ-lactams have demonstrated that the C-4 and C-5 positions can be functionalized under different reaction conditions. nih.gov While the target molecule is saturated, these findings suggest that deprotonation at the C-4 position could potentially be achieved to introduce substituents.

Modification of the 3-Methyl Group : While direct functionalization of the methyl group is challenging, it could potentially be achieved through radical-based reactions or by first introducing a functional group at this position during the synthesis of the pyrrolidinone ring.

The strategic and selective functionalization of the this compound scaffold opens up possibilities for the creation of novel compounds with potentially interesting biological activities.

Stereocontrolled Derivatization at C-3 and Related Positions

The derivatization of this compound, particularly with stereocontrol, presents a synthetic challenge due to the sterically congested nature of the C-3 quaternary center. Reactions at this position or involving the C-3 amino group must contend with the steric bulk of the adjacent methyl group.

Strategic approaches to achieve stereocontrolled derivatization would likely involve leveraging the existing stereochemistry of the molecule to direct incoming reagents. This can be accomplished through several conceptual pathways:

Diastereoselective Acylation/Alkylation of the Amino Group: The reactivity of the 3-amino group is a key handle for derivatization. Acylation or alkylation of this group can introduce new functionalities. In a chiral, non-racemic sample of this compound, the stereocenter at C-3 can exert diastereoselective control over reactions at the amino group, particularly with chiral reagents. The steric hindrance imposed by the methyl group would likely favor the approach of reagents from the less hindered face.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as palladium- or copper-catalyzed cross-coupling reactions, could be employed to form new carbon-nitrogen or carbon-carbon bonds at the amino group. The choice of ligand on the metal catalyst would be crucial in influencing the stereochemical outcome of such transformations, potentially overriding the inherent steric bias of the substrate.

Ring-Opening and Recyclization Strategies: A more elaborate strategy for derivatization could involve the selective opening of the lactam ring to generate a linear amino acid precursor. This intermediate could then be modified with greater stereocontrol at the positions corresponding to C-3 and C-4 of the original lactam. Subsequent stereoselective cyclization would then reinstall the pyrrolidin-2-one ring with the desired new substituents.

| Reaction Type | Reagents and Conditions | Expected Outcome | Stereochemical Consideration |

| N-Acylation | Acyl chloride, Et3N, CH2Cl2, 0 °C to rt | Formation of the corresponding N-acyl-3-amino-3-methylpyrrolidin-2-one. | Diastereoselectivity may be observed with chiral acylating agents due to steric hindrance from the C-3 methyl group. |

| N-Alkylation | Alkyl halide, K2CO3, CH3CN, reflux | Formation of the N-alkylated derivative. | Potential for diastereoselectivity with chiral alkylating agents, though over-alkylation can be a side reaction. |

| Reductive Amination | Ketone/Aldehyde, NaBH(OAc)3, DCE | Formation of N-substituted derivatives. | The stereochemical outcome will be influenced by the facial bias created by the C-3 stereocenter. |

This table presents hypothetical reactions based on the general reactivity of 3-aminopyrrolidin-2-ones.

Intramolecular and Intermolecular Reactions of this compound

The bifunctional nature of this compound allows for a variety of intramolecular and intermolecular reactions, leading to the formation of more complex heterocyclic systems.

Intramolecular Reactions:

Intramolecular reactions of derivatives of this compound can be used to construct bicyclic or spirocyclic systems. For these reactions to occur, the amino group is typically first derivatized to introduce a reactive moiety that can subsequently react with another part of the molecule.

A common strategy involves the acylation of the amino group with a substrate containing a latent electrophile or nucleophile. For instance, acylation with a haloacyl chloride would introduce a side chain capable of intramolecular cyclization via nucleophilic attack by the lactam nitrogen or, after deprotonation, the lactam α-carbon.

| Intramolecular Reaction | Precursor | Conditions | Product |

| Bicyclic Lactam Formation | N-(chloroacetyl)-3-amino-3-methylpyrrolidin-2-one | NaH, THF | A bicyclic diketopiperazine-like structure. |

| Spirocyclic Hydantoin Formation | N-Isocyanato-3-amino-3-methylpyrrolidin-2-one | Heat or base | A spiro-hydantoin fused at the C-3 position. |

This table presents hypothetical intramolecular reactions based on established chemical principles.

Intermolecular Reactions:

The intermolecular reactivity of this compound is dominated by the nucleophilicity of the 3-amino group. This group can readily participate in reactions with a wide range of electrophiles.

Amide Bond Formation: The most common intermolecular reaction is the formation of an amide bond through reaction with carboxylic acids (using coupling agents such as DCC or HATU), acyl chlorides, or anhydrides. This is a robust method for introducing a wide variety of substituents.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These derivatives are often explored for their biological activities.

Pictet-Spengler Type Reactions: While not a direct reaction of the parent compound, derivatives where the amino group is part of a larger construct could potentially undergo Pictet-Spengler type cyclizations with aldehydes or ketones to form more complex fused heterocyclic systems. The steric hindrance at the C-3 position would be a major factor in the feasibility and stereochemical outcome of such reactions.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Amino 3 Methylpyrrolidin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, chemists can piece together the complete picture of atomic connectivity and spatial arrangements within a molecule.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing clues about the types of functional groups present and their relative positions.

In the case of 3-Amino-3-methylpyrrolidin-2-one, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the methylene (B1212753) protons of the pyrrolidinone ring, the amine protons, and the amide proton. The integration of these signals provides a ratio of the number of protons in each unique environment. For instance, the ¹H NMR spectrum of the related compound N-methyl-2-pyrrolidinone shows signals around 3.4 ppm (N-CH₃), 2.8 ppm (CH₂ adjacent to the carbonyl), and 2.0 ppm (the other CH₂ group). chemicalbook.com For this compound, the presence of the amino and methyl groups at the C3 position would further influence the chemical shifts of the neighboring methylene protons.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbonyl carbon of the lactam ring is typically observed at a high chemical shift, often in the range of 170-180 ppm. mdpi.com The carbon atom bearing the amino and methyl groups (C3) would have a characteristic chemical shift, as would the other carbons in the pyrrolidinone ring and the N-methyl group. For example, in N-Boc-L-serine-OMe, the carbonyl carbon appears at 171.2 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.0 | ~30 |

| C4-H₂ | ~2.0 - 2.5 | ~35-45 |

| C5-H₂ | ~3.2 - 3.6 | ~45-55 |

| C3-CH₃ | ~1.2 - 1.5 | ~20-25 |

| NH₂ | Variable | - |

| C2 (C=O) | - | ~175-180 |

| C3 | - | ~55-65 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Conformation

While 1D NMR provides information about the types of atoms present, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between them. usask.ca Techniques like COSY (Correlation Spectroscopy) reveal which protons are coupled to each other, typically through two or three bonds. usask.ca This would allow for the unambiguous assignment of the methylene protons in the pyrrolidinone ring by observing their cross-peaks.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. researchgate.net For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactam ring, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as one or two bands in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would be observed around 2850-3000 cm⁻¹. The presence of these characteristic bands provides strong evidence for the key functional groups in the molecule. For comparison, the IR spectrum of 2-amino-3-methylpyridine (B33374) shows N-H stretching bands and C-H stretching bands in these expected regions. nih.govresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Saturated lactams like this compound are expected to have weak n→π* transitions associated with the carbonyl group at wavelengths above 200 nm. More significant π→π* transitions typically occur at shorter wavelengths, below 200 nm. The exact position and intensity of these absorptions can be influenced by the solvent and the presence of other functional groups.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Alkane (C-H) | Stretching | 2850 - 3000 |

| Lactam (C=O) | Stretching | 1650 - 1700 |

| Amine (N-H) | Bending | 1590 - 1650 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nist.gov For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the determination of its elemental composition and confirmation of its molecular formula (C₅H₁₀N₂O). sigmaaldrich.com

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation pattern can provide valuable clues about the structure. For example, a common fragmentation pathway for pyrrolidinones is the loss of CO. Other potential fragmentations for this compound could include the loss of the methyl group, the amino group, or cleavage of the pyrrolidinone ring. The predicted collision cross section (CCS) values for various adducts of (3R)-3-amino-1-methylpyrrolidin-2-one have been calculated, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound (C₅H₁₀N₂O)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 115.08659 | 121.6 |

| [M+Na]⁺ | 137.06853 | 129.9 |

| [M-H]⁻ | 113.07204 | 123.7 |

Data sourced from PubChemLite for (3R)-3-amino-1-methylpyrrolidin-2-one. uni.lu

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule. For a chiral molecule like this compound, X-ray crystallography can be used to determine its absolute configuration.

A successful crystallographic analysis of this compound would reveal the puckering of the five-membered pyrrolidinone ring and the orientation of the amino and methyl substituents. Furthermore, it would provide valuable insights into the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amino and carbonyl groups. These interactions play a crucial role in determining the physical properties of the compound, such as its melting point and solubility.

Chiroptical Spectroscopic Methods for Optical Activity and Absolute Configuration Determination

Since this compound possesses a stereocenter at the C3 position, it is a chiral molecule and is expected to be optically active. Chiroptical spectroscopic methods, such as optical rotatory dispersion (ORD) and circular dichroism (CD), are essential for characterizing its optical properties and determining its absolute configuration.

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. The resulting spectra, often referred to as Cotton effects, are highly sensitive to the stereochemistry of the molecule. By comparing the experimentally measured ORD or CD spectrum with that of a known standard or with spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of the chiral center can be assigned. These techniques are particularly valuable when X-ray crystallography is not feasible.

Computational Chemistry and Theoretical Investigations of 3 Amino 3 Methylpyrrolidin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties and reactivity of molecules like 3-Amino-3-methylpyrrolidin-2-one.

DFT calculations can reveal the electronic structure, including the distribution of electron density and the nature of chemical bonds. For substituted pyrrolidinones, DFT has been used to determine properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. arabjchem.org These frontier orbitals are crucial in predicting a molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.

For this compound, such analysis would likely show a high electron density around the oxygen and nitrogen atoms of the lactam ring and the exocyclic amino group, indicating these as potential sites for electrophilic attack or coordination. The energy gap between the HOMO and LUMO would provide a measure of the molecule's chemical stability and reactivity. arabjchem.org

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar compounds, is presented below.

| Property | Calculated Value (Illustrative) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.5 D |

Theoretical calculations are invaluable for mapping out potential reaction pathways. By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility and kinetics of a chemical reaction. For a molecule like this compound, this could involve studying its synthesis, degradation, or reactions with other molecules. While specific studies on this compound are not readily found, research on other lactams demonstrates the utility of these methods in understanding reaction mechanisms.

This compound can exist in different spatial arrangements (conformers) and potentially as different tautomers. The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations. Quantum chemical calculations can determine the relative energies of these conformers to identify the most stable structures.

Furthermore, the presence of the lactam and amino groups allows for potential keto-enol and amine-imine tautomerism. Theoretical calculations can predict the relative stability of these tautomers, which is crucial for understanding the compound's chemical behavior and potential biological activity. Generally, for simple amides, the keto form is significantly more stable than the enol form.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, including their movements and interactions with their environment, such as a solvent. An MD simulation of this compound would reveal how the molecule behaves in a solution, for instance, how it interacts with water molecules through hydrogen bonding. This is particularly relevant for understanding its solubility and how it might interact with biological macromolecules. Studies on other lactam-containing molecules, such as β-lactamases, have utilized MD simulations to understand substrate binding and enzyme dynamics. nih.govacs.org

Theoretical Prediction of Chiroptical Properties and Optical Activity

Since this compound possesses a chiral center at the C3 position, it is an optically active molecule. Theoretical methods can be used to predict its chiroptical properties, such as its specific rotation and its electronic circular dichroism (ECD) spectrum. These predictions are valuable for assigning the absolute configuration of a chiral molecule by comparing the calculated spectrum with the experimentally measured one. While specific data for this compound is absent, the methodology has been successfully applied to various chiral pyrrolidine (B122466) derivatives. capes.gov.br

Intermolecular Interaction Studies and Supramolecular Architectures

The amino and carbonyl groups of this compound are capable of forming hydrogen bonds, which can lead to the formation of dimers or larger self-assembled structures. Computational studies can explore the geometry and strength of these intermolecular interactions. For example, DFT studies on 2-pyrrolidone have detailed the nature of its hydrogen-bonded dimers. acs.org Similar investigations on this compound would shed light on its solid-state structure and its potential to form supramolecular assemblies, which can influence its physical properties like melting point and solubility.

Quantitative Structure-Property Relationships (QSPR) Modeling for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. researchgate.net These models are invaluable in medicinal chemistry and materials science for predicting the properties of novel compounds, thereby guiding synthesis and screening efforts. researchgate.netnih.gov For this compound, QSPR models can offer predictive insights into various chemical characteristics without the need for extensive experimental measurements.

The development of a robust QSPR model involves several key stages: the compilation of a dataset of compounds with known properties, the calculation of molecular descriptors, the selection of relevant descriptors, the generation of a mathematical model, and rigorous validation of the model's predictive power. elsevierpure.comresearchgate.net While specific QSPR studies on this compound are not extensively documented in publicly available literature, the principles can be applied by considering it as part of a broader class of pyrrolidinone and γ-lactam derivatives. nih.govmdpi.com

Hypothetical QSPR Study for Pyrrolidinone Derivatives

To illustrate the application of QSPR modeling, a hypothetical study on a series of substituted pyrrolidinone derivatives, including this compound, can be conceptualized. The goal of such a study would be to predict a specific chemical property, for instance, aqueous solubility (LogS).

Dataset and Molecular Descriptors:

The first step would be to assemble a training set of pyrrolidinone derivatives with experimentally determined solubility values. For each of these molecules, a wide array of molecular descriptors would be calculated using specialized software. These descriptors quantify different aspects of the molecular structure and can be categorized as follows:

Constitutional Descriptors: These reflect the basic molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching. Examples include the Kier & Hall molecular connectivity indices and the Balaban J index.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include information about its size and shape.

Quantum-Chemical Descriptors: Obtained from quantum chemistry calculations, these descriptors provide insights into the electronic properties of the molecule, such as dipole moment, frontier orbital energies (HOMO and LUMO), and atomic charges. dovepress.com

Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP) and polar surface area (PSA).

The following is an illustrative table of potential molecular descriptors that could be calculated for a series of pyrrolidinone derivatives.

| Compound | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | Dipole Moment (Debye) |

| Pyrrolidin-2-one | 85.10 | -0.63 | 46.17 | 3.56 |

| 3-Methylpyrrolidin-2-one (B1294592) | 99.13 | -0.25 | 46.17 | 3.62 |

| This compound | 114.15 | -0.89 | 72.20 | 4.15 |

| 1-Methylpyrrolidin-2-one | 99.13 | -0.40 | 29.10 | 4.09 |

| 5-Oxopyrrolidine-3-carboxamide | 128.12 | -1.20 | 89.44 | 5.21 |

Model Development and Validation:

Once the descriptors are calculated, a statistical method is employed to build the QSPR model. Multiple Linear Regression (MLR) is a common approach where a linear equation is derived to correlate the selected descriptors with the property of interest (e.g., LogS). nih.gov

A hypothetical MLR equation for predicting the aqueous solubility (LogS) of pyrrolidinone derivatives might look like this:

LogS = β₀ + β₁ (logP) + β₂ (PSA) + β₃ (Dipole Moment)

Where:

LogS is the predicted aqueous solubility.

β₀ is the regression constant.

β₁, β₂, and β₃ are the regression coefficients for each descriptor.

The quality and predictive ability of the developed model are assessed through various validation techniques. Internal validation methods like leave-one-out (LOO) cross-validation are used to check the robustness of the model. researchgate.net External validation, where the model is used to predict the properties of a separate set of compounds (the test set) not used in model development, is crucial for evaluating its real-world applicability.

Illustrative QSPR Model for Aqueous Solubility (LogS):

The following table presents hypothetical predicted LogS values for the example set of pyrrolidinone derivatives, based on a fictional QSPR model.

| Compound | Experimental LogS | Predicted LogS |

| Pyrrolidin-2-one | 0.23 | 0.19 |

| 3-Methylpyrrolidin-2-one | -0.10 | -0.15 |

| This compound | -0.55 | -0.62 |

| 1-Methylpyrrolidin-2-one | -0.05 | -0.02 |

| 5-Oxopyrrolidine-3-carboxamide | -0.85 | -0.91 |

Research Findings and Applications:

The development of predictive QSPR models for this compound and its analogs would be highly beneficial for:

Early-stage property assessment: Predicting key properties like solubility, melting point, and boiling point before synthesis, saving time and resources.

Virtual screening: Rapidly evaluating a large library of virtual compounds based on their predicted properties to identify candidates with desired characteristics.

Guiding molecular design: Understanding which structural features influence a particular property, thereby enabling the rational design of new derivatives with improved properties.

Role As a Fundamental Building Block in Advanced Organic Synthesis

Synthesis of Unnatural Amino Acids (e.g., Cα-methyl-γ- and δ-Amino Acids) and Peptidomimetics

Unnatural amino acids (UAAs) are crucial components in medicinal chemistry, often incorporated into peptides to enhance their stability, conformational rigidity, and biological activity. e-journals.innih.gov Peptidomimetics, molecules that mimic the structure and function of natural peptides, frequently utilize UAAs to overcome the limitations of native peptides, such as poor bioavailability and susceptibility to enzymatic degradation. nih.gov

3-Amino-3-methylpyrrolidin-2-one, as a cyclic γ-amino acid derivative, serves as an excellent starting point for the synthesis of sterically hindered Cα-methyl-γ- and δ-amino acids. The synthesis of these challenging α,α-disubstituted UAAs is of great interest for their use as structural scaffolds and in pharmaceutical development. usm.edu

A key synthetic strategy involves using a closely related chiral synthon, 3-(hydroxymethyl)-3-methylpyrrolidin-2-one, which can be prepared and subsequently elaborated. The conversion of these intermediate γ-lactams into the target amino acids is achieved through a sequence of reactions: usm.edu

Activation : The hydroxyl group is converted into a good leaving group, such as a mesylate.

Nucleophilic Substitution : The leaving group is displaced by a desired functional group (e.g., an azide (B81097) to later form an amine).

Ring Opening : The lactam ring is hydrolyzed to reveal the linear amino acid backbone.

This method allows for the creation of a variety of Cα-methylated amino acid analogues, including serine, azido, and cysteine derivatives. usm.edu The inherent structure of the pyrrolidinone ring provides the necessary stereochemical control to produce enantiomerically pure amino acids, which are critical for pharmacological applications.

Construction of Complex Heterocyclic Ring Systems

The pyrrolidinone ring is a common motif in many biologically active compounds and serves as a versatile template for building more complex molecular architectures. researchgate.net The functional groups of this compound—the secondary lactam nitrogen, the carbonyl group, and the primary amino group—offer multiple points for chemical modification, enabling its use as a scaffold for constructing larger heterocyclic systems. biosynth.comsmolecule.com

The primary amino group can act as a nucleophile in reactions designed to build additional rings onto the pyrrolidinone core. For instance, it can react with various electrophiles to form fused or spirocyclic structures. Such reactions are fundamental in medicinal chemistry for creating novel compound libraries to screen for biological activity. A related example demonstrates the synthesis of 3-amino-2-methylpyrrolidines through the ring expansion of aziridines, which was a key step in the formal synthesis of the antipsychotic drug emonapride. nih.gov This highlights the utility of the aminopyrrolidine scaffold in constructing complex, pharmaceutically relevant molecules.

Precursors for Specialized Organic Compounds (e.g., α-Aminophosphonates)

α-Aminophosphonates are phosphorus analogues of α-amino acids where a phosphonic acid group replaces the carboxylic acid moiety. e-journals.in This structural change imparts unique biological properties, and these compounds are investigated as enzyme inhibitors, herbicides, and therapeutic agents. e-journals.innih.gov

The most common method for synthesizing α-aminophosphonates is the Kabachnik-Fields reaction. nih.govsciforum.netorganic-chemistry.org This is a one-pot, three-component condensation involving:

An amine

A carbonyl compound (aldehyde or ketone)

A dialkyl phosphite (B83602)

This compound is an ideal amine component for this reaction. Its primary amino group can readily condense with an aldehyde or ketone to form an intermediate imine, which is then attacked by the phosphite to yield the target α-aminophosphonate. The use of this specific building block allows for the direct incorporation of the 3-methylpyrrolidin-2-one (B1294592) moiety into the final product, generating novel phosphonate (B1237965) derivatives with a chiral, heterocyclic substituent.

Table 1: Components of the Kabachnik-Fields Reaction for Synthesizing Novel α-Aminophosphonates

| Component | Role | Example using the title compound |

| Amine | Provides the nitrogen atom and α-substituent | This compound |

| Carbonyl | Forms the backbone of the new amino acid analogue | Benzaldehyde, Acetone, etc. |

| Phosphite | Source of the phosphonate group | Diethyl phosphite, Diphenyl phosphite |

Application in Divergent and Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse and complex small molecules, starting from a common chemical scaffold. souralgroup.comnih.gov This approach is crucial for exploring new areas of chemical space and identifying novel drug leads. mdpi.comnih.gov

This compound is an excellent building block for DOS due to its multiple, orthogonally reactive functional groups. A DOS strategy could involve:

Building Phase : Synthesizing the this compound core.

Coupling/Pairing Phase : Selectively reacting each functional group to create divergent pathways. For example:

The primary amine can be acylated, alkylated, or used in reductive amination.

The lactam nitrogen can be alkylated or acylated under different conditions.

The lactam carbonyl can be reduced or used in addition reactions.

By systematically exploring these reaction pathways, a single starting material can generate a wide array of distinct molecular frameworks, including spirocycles, fused rings, and highly substituted linear chains. frontiersin.org This aligns with the core principles of DOS, which leverages the inherent reactivity of a central building block to efficiently generate molecular diversity. souralgroup.com

Development of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is fundamental to modern drug development. This is often achieved using chiral auxiliaries or chiral ligands.

A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct a chemical reaction to produce a single enantiomer of the product. The auxiliary is then removed and can often be recycled. Given that this compound is a chiral molecule available in enantiopure forms, it possesses the key feature of a chiral auxiliary. usm.edu Its rigid cyclic structure can effectively shield one face of a reactive center, forcing a reagent to attack from the less hindered side, thus ensuring stereocontrol.

A chiral ligand is a chiral molecule that binds to a metal catalyst to create a chiral environment around the metal center. This chiral catalyst then directs a reaction to produce an enantiomerically enriched product. Amino acids and their derivatives are widely used as chiral ligands. mdpi.comnih.gov The amino group and carbonyl oxygen of this compound could act as binding sites for a metal, positioning the metal in a specific, chiral environment and enabling it to catalyze asymmetric transformations. While direct applications may still be under exploration, its structural similarity to proven chiral ligands, such as β-amino alcohols derived from amino acids, suggests strong potential in this area. researchgate.net

Future Research Directions and Emerging Methodologies

Development of Highly Stereoselective and Efficient Catalytic Systems

The creation of chiral centers with high precision is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. For 3-Amino-3-methylpyrrolidin-2-one, which possesses a stereocenter at the C3 position, the development of highly stereoselective and efficient catalytic systems is a significant area of future research.

Current research in the broader field of pyrrolidine (B122466) synthesis highlights the use of various catalytic systems to achieve high stereoselectivity. For instance, the stereoselective synthesis of related pyrrolidine structures has been achieved through catalytic asymmetric hydrogenation using chiral metal complexes. nih.govresearchgate.net One notable example involves the use of a chiral DM-SEGPHOS-Ru(II) complex, which afforded a β-hydroxy amide intermediate with high diastereoselectivity (de 98%) and enantioselectivity (ee >99%) after recrystallization. nih.govresearchgate.net Another approach has been the use of biocatalysis, where engineered enzymes, such as ketoreductases (KREDs), have demonstrated high trans-diastereoselectivity in the synthesis of similar cyclic amino alcohols. nih.gov

Future efforts will likely focus on adapting and optimizing these and other catalytic methods specifically for the synthesis of enantiomerically pure this compound. This includes the exploration of novel chiral ligands for transition metal catalysts and the directed evolution of enzymes to enhance their activity and selectivity for the specific substrate. The development of such systems will be crucial for the efficient and scalable production of single-enantiomer this compound, a prerequisite for its evaluation in biological systems.

Integration of Artificial Intelligence and Machine Learning in Synthetic Planning and Optimization

For this compound, AI and ML can be employed in several key areas:

Retrosynthetic Analysis: AI-powered tools can propose multiple synthetic pathways to the target molecule, drawing from a vast database of known reactions. elsevier.commdpi.comnih.gov This can help chemists identify more efficient and cost-effective routes that might not be immediately obvious.

Reaction Optimization: Machine learning models can be trained to predict the outcome of a reaction based on various parameters such as catalyst, solvent, temperature, and reaction time. This allows for the in silico optimization of the synthesis of this compound, reducing the need for extensive and time-consuming experimental screening. nih.gov

Automated Synthesis: The integration of AI with robotic platforms enables the automated execution of synthetic procedures. mdpi.comnih.gov This not only accelerates the synthesis process but also improves reproducibility and allows for high-throughput screening of reaction conditions.

The development and application of these AI and ML tools will undoubtedly accelerate the discovery of new and improved methods for the synthesis of this compound and its derivatives.

Advanced Mechanistic Studies Employing In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. Advanced in situ spectroscopic techniques, which allow for the real-time monitoring of chemical reactions, are powerful tools for elucidating reaction intermediates and transition states.

For the synthesis of pyrrolidinones, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been used to monitor reaction progress and identify key intermediates. nih.govacs.org For example, in the copper-catalyzed synthesis of pyrrolidines, NMR monitoring showed the complete conversion of an intermediate at room temperature. nih.govacs.org

Future research on this compound will likely involve the application of a broader range of in situ spectroscopic methods, such as:

ReactIR (Infrared) and Raman Spectroscopy: To monitor the concentration of reactants, products, and intermediates in real-time.

Mass Spectrometry: To identify and characterize transient species in the reaction mixture.

Combining these experimental techniques with computational methods, such as Density Functional Theory (DFT) calculations, can provide a comprehensive picture of the reaction mechanism. nih.govacs.org This knowledge will be invaluable for the rational design of improved catalytic systems and reaction conditions for the synthesis of this compound.

Expansion of the Synthetic Scope of this compound through Novel Reaction Discovery

The discovery of novel reactions that utilize this compound as a building block is a key area for future research. The primary amino group and the lactam functionality offer multiple sites for chemical modification, opening up avenues for the synthesis of a diverse range of derivatives.

Recent studies on related pyrrolidinone structures have demonstrated the potential for derivatization. For example, the synthesis of 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives has been achieved through condensation reactions. mdpi.com Similarly, the synthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones has been reported via a reversible transimination reaction. nih.gov

Future research will likely focus on exploring a wider range of chemical transformations involving this compound, including:

N-Arylation and N-Alkylation: To introduce diverse substituents on the amino group.

Reactions at the Lactam Carbonyl: To create novel heterocyclic systems.

Ring-Opening Reactions: To access acyclic diamine derivatives.

The discovery of new reactions will significantly expand the chemical space accessible from this compound, providing a rich source of new molecules for biological screening and materials science applications.

Exploration of New Chemical Space via Complex Derivatization Strategies

Building upon the discovery of novel reactions, the exploration of new chemical space through complex derivatization strategies is a crucial future direction. This involves the systematic synthesis of libraries of compounds based on the this compound scaffold.

The goal of these efforts is to create molecules with diverse three-dimensional shapes and functionalities, increasing the probability of discovering compounds with desired biological activities or material properties. This approach has been successfully applied in the development of various therapeutic agents.

For this compound, complex derivatization strategies could involve:

Combinatorial Chemistry: To rapidly generate large libraries of derivatives.

Diversity-Oriented Synthesis: To create structurally complex and diverse molecules from a common starting material.

Fragment-Based Drug Discovery: To use this compound as a core fragment for the design of new drug candidates.

The exploration of this new chemical space will be greatly facilitated by the integration of computational modeling and high-throughput screening, allowing for the efficient identification of promising lead compounds for further development.

Q & A

Q. What synthetic routes are recommended for 3-amino-3-methylpyrrolidin-2-one, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves multi-step organic synthesis, starting with pyrrolidin-2-one derivatives. For example, reductive amination using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can introduce the amino group. Optimization includes controlling reaction pH (e.g., neutral conditions for stability) and purification via recrystallization (ethanol/water mixtures) to improve yield . Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of precursor to reducing agent) can enhance efficiency.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the pyrrolidinone ring and methyl/amino substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₅H₁₀N₂O, theoretical 114.0793 g/mol). X-ray crystallography may resolve stereochemistry if crystalline derivatives are available .

Q. What safety precautions are necessary when handling this compound given limited toxicological data?

- Methodological Answer : Due to insufficient toxicity data, adhere to standard laboratory safety protocols: use fume hoods, wear nitrile gloves, and employ closed-system transfers. Emergency measures should include immediate rinsing with water for skin/eye contact and consultation with a physician. Store the compound in a cool, dry environment (<25°C) away from oxidizers .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyrrolidinone ring influence reactivity in nucleophilic reactions?

- Methodological Answer : Substituents like halogens (e.g., fluorine) or methyl groups alter electron density. For instance, electron-withdrawing groups (e.g., -F) increase electrophilicity at the carbonyl carbon, enhancing nucleophilic attack (e.g., by amines or Grignard reagents). Comparative studies with analogs (e.g., 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one) show higher reactivity in substitution reactions than methyl-substituted derivatives. Density Functional Theory (DFT) calculations can quantify these electronic effects .

Q. What methodological approaches resolve contradictory biological activity data observed in studies of this compound derivatives?

- Methodological Answer : Contradictions may arise from impurities or stereochemical variability. Implement High-Performance Liquid Chromatography (HPLC) with UV/Vis detection to assess purity (>98%). For stereoisomers, use chiral column chromatography or circular dichroism (CD) spectroscopy. Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and validate results via dose-response curves. Cross-reference with structurally characterized analogs (e.g., fluorophenyl derivatives) to isolate substituent-specific effects .

Q. How can computational modeling predict the metabolic stability of this compound derivatives?

- Methodological Answer : Use in silico tools like Molecular Dynamics (MD) simulations to assess interactions with cytochrome P450 enzymes. Parameters such as LogP (lipophilicity) and polar surface area (PSA) predict membrane permeability. Software like Schrödinger’s QikProp or SwissADME generates ADMET profiles. Validate predictions with in vitro microsomal stability assays (e.g., liver microsomes + NADPH cofactor) and LC-MS quantification of parent compound degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.